molecular formula C7H6BrN3O B3231366 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1319067-40-7

2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3231366
CAS No.: 1319067-40-7
M. Wt: 228.05 g/mol
InChI Key: LEWVYKYYCKLYSJ-UHFFFAOYSA-N
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Description

2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVYKYYCKLYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Chemical Profiling of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine: Reactivity, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and advanced organic synthesis, fused bicyclic heteroaromatics serve as critical bioisosteres for indoles, benzimidazoles, and imidazopyridines. Among these, 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1319067-40-5) has emerged as a highly versatile, privileged building block[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical behavior of this specific scaffold. The molecule features a unique dichotomy: a highly reactive C2-bromo substituent primed for transition-metal-catalyzed cross-coupling, and an 8-methoxy group that provides crucial steric shielding and electronic modulation. This guide provides a deep dive into its physicochemical properties, self-validating synthetic protocols, and its deployment in cutting-edge drug discovery, particularly in the synthesis of RORγt inverse agonists and PHD-1 inhibitors[2][3].

Physicochemical & Structural Profiling

Understanding the fundamental properties of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is the first step in predicting its behavior in both synthetic workflows and biological systems. The bridgehead nitrogen atom induces a strong dipole and alters the electron density distribution across the pyridine ring, making the triazole ring relatively electron-deficient.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Impact
Compound Name 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridineCore scaffold for late-stage functionalization.
CAS Registry Number 1319067-40-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C₇H₆BrN₃OHalogenated heteroaromatic; dictates molecular weight.
Molecular Weight 228.05 g/mol Low MW allows for extensive elaboration without violating Lipinski’s Rule of 5.
Hydrogen Bond Donors 0Enhances membrane permeability (favorable cLogP).
Hydrogen Bond Acceptors 4 (N, N, N, O)Provides multiple vectors for target protein interaction (e.g., monodentate binding)[2].
Electronic Profile Electron-deficient triazoleAccelerates oxidative addition during Pd-catalyzed cross-coupling at the C2 position.

Table 1: Physicochemical properties and structural causality of the title compound.

Synthetic Reactivity & Mechanistic Pathways

The strategic placement of the bromine atom at the C2 position is intentional. Because the [1,2,4]triazolo[1,5-a]pyridine core is electron-withdrawing, the C2-Br bond is highly polarized, making it an excellent substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira).

Conversely, the 8-methoxy group acts as an electron-donating group via resonance (+M effect) to the pyridine ring, while inductively withdrawing (-I effect). This specific substitution pattern stabilizes the core against unwanted nucleophilic aromatic substitution (SNAr) at the C7 position and directs metallation or functionalization pathways.

Catalytic Mechanism of C2-Functionalization

Below is the logical flow of the Suzuki-Miyaura cross-coupling at the C2 position.

Suzuki_Cycle A Precatalyst Pd(0) Complex B Oxidative Addition (C2-Br Cleavage) A->B + 2-Bromo-8-methoxy... C Transmetalation (Boronic Acid) B->C + Ar-B(OH)2 / Base D Reductive Elimination (C-C Bond Formation) C->D D->A - Pd(0) Regeneration E Coupled Product (C2-Substituted) D->E Product Release

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C2 position.

Self-Validating Experimental Protocol: C2-Arylation

To ensure reproducibility and scientific integrity, the following protocol for the C2-arylation of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is designed as a self-validating system . Every step includes causality and an In-Process Control (IPC) to verify success before proceeding.

Reaction Optimization Data

Before detailing the protocol, it is vital to understand why specific reagents are chosen. Standard phosphine ligands often fail due to the electron-deficient nature of the core, leading to sluggish oxidative addition.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9045Sluggish oxidative addition; catalyst degradation.
Pd(dppf)Cl₂K₂CO₃DMF8072Moderate conversion; competing protodehalogenation.
Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 100 >95 Bulky, electron-rich ligand accelerates addition; biphasic system aids transmetalation.

Table 2: Optimization of Suzuki-Miyaura coupling conditions for C2-bromotriazolopyridines.

Step-by-Step Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize 2-Aryl-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

  • System Purging (Causality: Prevent Catalyst Oxidation):

    • Action: In an oven-dried Schlenk flask, add 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv). Evacuate and backfill with ultra-pure N₂ (repeat 3x).

    • Validation: The absence of oxygen prevents the premature oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Catalyst & Solvent Introduction (Causality: Kinetic Acceleration):

    • Action: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) under a positive N₂ stream. Inject degassed 1,4-dioxane and deionized water (4:1 v/v ratio).

    • Validation: The 4:1 ratio ensures both the organic substrates and the inorganic base are fully solvated, facilitating the transmetalation step at the biphasic interface.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 100 °C for 3 hours[2].

    • IPC (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete only when the starting material peak (m/z ~228/230) is <2% relative to the product peak. If >2%, add an additional 0.5 equiv of boronic acid and stir for 1 hour.

  • Workup and Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: A clean crude NMR (absence of the characteristic C2-Br shift) confirms successful coupling before proceeding to flash chromatography.

Pharmacological Applications & Bioisosterism

The[1,2,4]triazolo[1,5-a]pyridine scaffold is not merely a structural novelty; it is a highly active pharmacophore. The nitrogen atoms within the triazole ring are exceptionally well-tolerated in biological systems, often acting as hydrogen bond acceptors that engage in monodentate binding interactions with target kinases and receptors[2][4].

Case Study: RORγt Inverse Agonists

Recent breakthroughs in immunology have identified the [1,2,4]triazolo[1,5-a]pyridine core as a potent scaffold for Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists[3][4]. RORγt is the master transcription factor for Th17 cells, which produce the pro-inflammatory cytokine IL-17A.

In structure-activity relationship (SAR) studies, replacing a traditional [1,2,4]triazolo[4,3-a]pyridine with the [1,2,4]triazolo[1,5-a]pyridine isomer drastically improved the inhibitory activity (IC₅₀ dropping from 590 nM to 41 nM) while simultaneously improving human liver microsome stability[4]. The 8-methoxy variant specifically provides a vector to tune lipophilicity (cLogD) and metabolic stability.

RORgt_Pathway Th17 Th17 Cell Activation RORgt RORγt Receptor (Transcription Factor) Th17->RORgt Up-regulates DNA IL-17A Gene Promoter RORgt->DNA Binds to Inhibitor Triazolopyridine Inverse Agonist Inhibitor->RORgt Binds & Inactivates (Allosteric/Orthosteric) Effect Reduced Inflammation (Autoimmune Disease) DNA->Effect Decreased IL-17A

Caption: Mechanism of action for triazolopyridine-based RORγt inverse agonists in Th17 cells.

Handling, Stability, and Storage Protocols

To maintain the integrity of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, strict environmental controls must be enforced. Halogenated heteroaromatics can undergo slow photolytic degradation or hydrolysis if exposed to extreme conditions.

  • Storage Environment: Store sealed in a dry environment at 2-8°C[5].

  • Atmospheric Control: Backfill storage vials with Argon or Nitrogen to prevent ambient moisture from interacting with the slightly hygroscopic methoxy group.

  • Self-Validating Quality Control: Before utilizing a batch that has been stored for >6 months, run a rapid TLC (Hexanes:EtOAc 7:3) or HPLC trace. The appearance of a highly polar baseline spot indicates hydrolysis of the methoxy group or degradation of the core, mandating recrystallization or silica gel filtration prior to use.

References

  • Journal of Medicinal Chemistry (ACS) - 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. (2017). URL:[Link]

  • ACS Medicinal Chemistry Letters - Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). URL:[Link]

  • Molecules (MDPI) - Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). URL:[Link]

Sources

Medicinal Chemistry Applications of 8-Methoxy-[1,2,4]triazolo[1,5-a]pyridine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The[1,2,4]triazolo[1,5-a]pyridine bicyclic system has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Specifically, the 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine derivative offers a unique combination of structural rigidity, tunable electronic properties, and highly specific hydrogen-bonding potential. This whitepaper explores the causality behind the scaffold's synthetic functionalization, analyzes its role in modulating key therapeutic targets (including Adenosine A2a, PDE4, and TLR7/8/9), and provides self-validating experimental protocols for drug development professionals.

Structural Rationale and Pharmacophore Dynamics

The incorporation of an 8-methoxy group onto the triazolopyridine core is a deliberate design choice driven by both steric and electronic requirements.

  • Electronic Modulation: The fused triazole ring is highly electron-withdrawing, which typically deactivates the pyridine ring toward electrophilic attack. The electron-donating 8-methoxy group counteracts this, specifically increasing the electron density at the C5 position. This regioselective activation is crucial for late-stage functionalization [1].

  • Target Engagement (Lipophilic Pocket Filling): In the development of PDE4 inhibitors (such as LEO 39652 for atopic dermatitis), structural biology reveals that the 8-methoxy group perfectly occupies a highly conserved lipophilic pocket within the enzyme's active site, orienting the rest of the molecule to reestablish critical metal-ion interactions [2].

  • Metabolic Stability: The methoxy group blocks the C8 position from oxidative metabolism (e.g., by CYP450 enzymes), a common liability in unsubstituted pyridine rings, thereby improving the pharmacokinetic profile of the resulting drug candidates.

Key Therapeutic Applications

Adenosine A2a Receptor Antagonism

In the pursuit of non-dopaminergic treatments for Parkinson's disease, the 8-methoxy-triazolopyridine scaffold provides a rigid framework that can be functionalized at three vectors (C2, C5, and C8). Combinatorial libraries featuring C5-aryl and C2-amido substitutions have yielded potent and highly selective A2a antagonists. The methoxy group acts as a critical hydrogen bond acceptor, enhancing receptor affinity compared to des-methoxy analogs[1].

Phosphodiesterase 4 (PDE4) Inhibition

Topical treatment of inflammatory skin conditions requires "soft drugs"—compounds that are locally active but rapidly metabolized in systemic circulation to avoid side effects. The 8-methoxy-triazolopyridine core was utilized to develop LEO 39652, a "dual-soft" PDE4 inhibitor. The scaffold mimics the binding mode of roflumilast, with the 8-methoxy group anchoring the molecule, allowing a C5-linked isobenzofuranone to interact with the bivalent metal ions in the PDE4 active site [2].

SignalingPathway A 8-Methoxy-triazolopyridine (e.g., LEO 39652) B PDE4 Enzyme (Inhibited) A->B Binds metal pocket C cAMP Levels (Elevated) B->C Prevents degradation D Protein Kinase A (PKA) (Activated) C->D Activates E CREB Phosphorylation (Increased) D->E Phosphorylates F Pro-inflammatory Cytokines (Suppressed) E->F Transcriptional regulation

PDE4 inhibition pathway modulated by the 8-methoxy-triazolopyridine scaffold.

Toll-Like Receptor (TLR) Modulation

Recent advances have integrated the 8-methoxy-triazolopyridine scaffold with substituted pyrazoles to inhibit TLR7, 8, and 9 signaling. These compounds are currently under investigation for treating severe autoimmune diseases, where the scaffold's nitrogen-rich core facilitates cell permeability and target residence time [4].

Quantitative Data: Functionalization Metrics

To maximize the combinatorial output of this scaffold, researchers rely on high-yielding, robust cross-coupling reactions. Table 1 summarizes the quantitative metrics of key functionalization pathways.

Table 1: Quantitative SAR and Reaction Metrics for Scaffold Functionalization

Functionalization VectorReaction TypeReagents / CatalystAvg. Yield (%)Target ApplicationRef.
C2-Amidation AcylationR-COCl, Pyridine, prolonged time63%Adenosine A2a Antagonists[1]
C5-Arylation Suzuki CouplingPd(dppf)Cl₂, Na₂CO₃, Dioxane83%Adenosine A2a Antagonists[1]
C5-Heteroarylation Suzuki CouplingK₃PO₄, Pd-catalyst, Boronates75%PDE4 Inhibitors (LEO 39652)[2]
C2-Hydrazine Formation Nucleophilic Sub.Hydrazine hydrate, EtOH, Reflux80%Scaffold Precursor Synthesis[3]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each reagent choice is explained, and physical state changes are used as internal quality controls to ensure the integrity of the synthesis without requiring immediate LC-MS confirmation.

Protocol A: Synthesis of the Pivotal Intermediate (5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine)

Causality: The highly electron-withdrawing nature of the triazole ring deactivates the pyridine core. However, the electron-donating 8-methoxy group provides sufficient regioselective activation at C5. The strongly acidic medium (H₂SO₄) protonates the triazole, further directing the iodonium ion exclusively to C5, preventing over-halogenation [1].

Step-by-Step Methodology:

  • Reaction Initiation: Suspend 8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 eq) in a 1:1 mixture of H₂O and 97% H₂SO₄. Heat the mixture to 100 °C.

  • Electrophilic Generation: Add KIO₃ (1.1 eq) in small portions over 1 hour. Validation: The solution will transition from clear to a deep amber color, indicating the active generation of the electrophilic iodine species.

  • Thermal Maturation: Elevate the temperature to 120 °C for 3 hours.

  • Self-Validating Workup: Cool the reaction to 0 °C and pour onto crushed ice. The sudden temperature drop and high aqueous polarity force the hydrophobic iodo-intermediate to crash out. Validation: If the reaction is incomplete, the polar unreacted starting material remains dissolved in the acidic aqueous phase. The formation of a dense beige precipitate acts as an internal proof of successful iodination.

  • Isolation: Collect the beige crystals via vacuum filtration and wash thoroughly with cold H₂O to remove residual acid.

Protocol B: C5-Arylation via Suzuki-Miyaura Coupling

Causality: The C-I bond at the C5 position is highly reactive toward oxidative addition by Palladium(0). Using Pd(dppf)Cl₂ provides a bidentate ligand that stabilizes the catalytic intermediate, preventing premature palladium black precipitation in the presence of the basic triazole nitrogens [1].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the 5-iodo-8-methoxy-triazolopyridine intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 eq). Validation: The biphasic system ensures that the boronic acid is activated as a boronate complex in the aqueous phase before migrating to the organic phase for transmetalation.

  • Reaction: Heat to 90 °C under a nitrogen atmosphere for 12 hours.

  • Phase Validation: Cool to room temperature and dilute with Ethyl Acetate and water. Validation: The organic layer should be dark (catalyst) but clear of insoluble polymeric byproducts. A black precipitate at the phase boundary indicates catalyst degradation (palladium black), suggesting insufficient degassing.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the C5-aryl target.

SyntheticWorkflow A 2-Amino-3-methoxypyridine (Starting Material) B Ethoxycarbonyl isothiocyanate (Reagent) A->B C Thiourea Intermediate (Quantitative Yield) B->C D NH2OH, DMAP, Protic Solvent (Cyclization) C->D E 8-Methoxy-triazolopyridine (Pivotal Core, 78% Yield) D->E F KIO3, H2SO4, 100-120°C (Electrophilic Iodination) E->F G 5-Iodo-8-methoxy-triazolopyridine (Halogenated Scaffold) F->G H Pd(dppf)Cl2, Boronic Acids (Suzuki Coupling) G->H I C5-Aryl-8-methoxy Derivatives (Target Library) H->I

Synthetic workflow for functionalizing the 8-methoxy-triazolopyridine scaffold.

Conclusion

The 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine scaffold is far more than a structural novelty; it is a highly engineered pharmacophore. By understanding the causality behind its chemical reactivity—specifically the interplay between the electron-withdrawing triazole and the electron-donating methoxy group—medicinal chemists can exploit this scaffold to design highly selective, metabolically stable therapeutics across diverse indications ranging from neurodegeneration to autoimmune disorders.

References

  • Petersen, T. X., et al. "Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel “Dual-Soft” PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry, 64(7), 3820-3842, 2021. URL:[Link]

  • Purandare, A. V., et al. "Substituted pyrazole compounds as toll receptor inhibitors." WIPO (PCT), WO2021087181A1, 2021.

Therapeutic Potential of [1,2,4]Triazolo[1,5-a]pyridine Kinase Inhibitors: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the rational design of ATP-competitive kinase inhibitors. As a Senior Application Scientist, I have observed firsthand how this bicyclic aza-heterocycle—acting as a robust bioisostere for purines—provides an optimal spatial geometry for interacting with the highly conserved hinge region of various kinases. This whitepaper dissects the mechanistic grounding of triazolopyridine-based inhibitors, synthesizes quantitative efficacy data, and outlines field-proven, self-validating protocols for their synthesis and biological evaluation.

Mechanistic Grounding: The Hinge-Binding Pharmacophore

When engineering kinase inhibitors, the fundamental objective is to displace ATP from the catalytic cleft while achieving high isoform selectivity to minimize off-target toxicity. The [1,2,4]triazolo[1,5-a]pyridine core excels in this regard due to its highly tunable bidentate hydrogen-bonding network.

In the context of Janus Kinase 2 (JAK2)—a critical driver in myeloproliferative neoplasms—the scaffold acts as a precise ATP mimic. The triazole nitrogen (N3) functions as a hydrogen bond acceptor, while an exocyclic amine (or an appropriately positioned C2 substituent) serves as a hydrogen bond donor. This dual interaction perfectly complements the backbone amide and carbonyl of the Leu-932 residue in the JAK2 hinge region1 [1].

Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation (Cross-phosphorylation) Receptor->JAK2 STAT STAT Phosphorylation & Dimerization JAK2->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inhibitor [1,2,4]Triazolo[1,5-a]pyridine (e.g., CEP-33779) Inhibitor->JAK2 ATP-competitive inhibition

JAK/STAT signaling pathway and ATP-competitive inhibition by triazolopyridines.

Beyond JAK kinases, the versatility of this core allows it to be redirected toward other critical oncology targets, such as Phosphoinositide 3-kinases (PI3K) and mTOR. For example, replacing a standard acetamide group with an alkylurea moiety at the C2 position significantly reduces acute oral toxicity while retaining potent antiproliferative activity against PI3K/mTOR-driven tumors2 [2].

Quantitative Efficacy Profiling

The structural plasticity of the [1,2,4]triazolo[1,5-a]pyridine scaffold allows for extensive Structure-Activity Relationship (SAR) optimization. The table below summarizes the quantitative data of key derivatives across different kinase targets:

Compound / DerivativeTarget KinaseKey Structural ModificationEfficacy / Outcome
Compound 9 JAK2Unsubstituted C2-NH-phenylIC₅₀ = 1089 nM (Baseline hinge binder)
CEP-33779 JAK2C8-aryl para-substitution, C2-NH-aryl meta-substitutionHighly selective, orally bioavailable
Compound 1e PI3K / mTORAlkylurea moiety at C2 positionPotent antiproliferative, low acute toxicity
Filgotinib JAK1Core [1,2,4]triazolo[1,5-a]pyridineClinical efficacy in inflammatory diseases

Experimental Workflows & Protocols

In my experience overseeing high-throughput screening campaigns, the bottleneck often lies not in the initial synthesis, but in the purity of the library and the robustness of the biochemical assay. A false positive generated by a heavy metal catalyst impurity can derail a drug development project for months. Therefore, I mandate a catalyst-free synthesis route coupled with a strictly self-validating luminescence assay.

Workflow Synth 1. Scaffold Synthesis (Microwave-mediated) Purify 2. Purification & QC (HPLC/HRMS) Synth->Purify Biochem 3. Biochemical Assay (ADP-Glo Kinase Assay) Purify->Biochem Cell 4. Cell-Based Assay (Proliferation/Toxicity) Biochem->Cell InVivo 5. In Vivo Efficacy (Xenograft Models) Cell->InVivo

Step-by-step workflow for synthesizing and validating kinase inhibitors.

Protocol 1: Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

Traditional synthesis of this scaffold often requires toxic transition metals (e.g., CuBr) or stoichiometric oxidants, which complicate downstream purification. A microwave-mediated, catalyst-free approach utilizing enaminonitriles and benzohydrazides eliminates heavy metal contamination3 [3].

  • Reagent Preparation: Combine the target enaminonitrile (1.0 equiv) and benzohydrazide (1.2 equiv) in a microwave-safe vial.

    • Causality: A slight stoichiometric excess of benzohydrazide drives the initial transamidation step to completion, preventing unreacted starting material from complicating purification.

  • Solvent Selection: Suspend the mixture in ethanol.

    • Causality: Ethanol acts as a green solvent that efficiently absorbs microwave radiation, promoting rapid heating while reducing toxic waste.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 15-30 minutes.

    • Causality: Microwave dielectric heating provides uniform thermal energy, rapidly overcoming the activation barrier for nucleophilic addition and dehydrative cyclization. This drastically reduces reaction time and minimizes thermodynamic side-products.

  • Self-Validating QC (LC-MS & NMR): Purify via flash chromatography. Validate purity using HPLC (>95% required) and confirm the bridgehead nitrogen structure via ¹³C NMR.

    • Causality: Impurities even at 5% can exhibit off-target kinase inhibition or fluorescence quenching, skewing subsequent SAR data.

Protocol 2: Self-Validating ADP-Glo™ Kinase Assay for IC₅₀ Determination

To accurately evaluate ATP-competitive inhibitors, we must measure kinase activity at the apparent


 for ATP. The ADP-Glo assay is a luminescent method that quantifies ADP formed, avoiding the hazards of radiometric ³³P-ATP assays while providing a high dynamic range.
  • Enzyme and Substrate Titration: Perform a preliminary assay to determine the linear velocity phase of the specific kinase (e.g., JAK2).

    • Causality: Inhibitor kinetics (IC₅₀ values) are only mathematically valid if the uninhibited reaction remains linear over the entire assay duration. Substrate depletion leads to artificial IC₅₀ inflation.

  • Compound Pre-incubation: Dispense the triazolopyridine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the kinase and incubate for 30 minutes at room temperature.

    • Causality: Triazolopyridines often exhibit slow-binding kinetics due to required conformational adaptations in the kinase hinge region (induced fit). Pre-incubation ensures thermodynamic equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add ATP (strictly at its predetermined

    
    ) and the peptide substrate. Incubate for 60 minutes.
    
  • Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Self-Validating Control System:

    • Positive Control: Ruxolitinib (1 µM) to define 100% kinase inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Validation Metric: Calculate the Z'-factor for every plate.

    • Causality: A Z' > 0.5 mathematically guarantees that the assay window is robust enough to distinguish true triazolopyridine inhibitors from background assay noise, rendering the protocol self-validating.

Conclusion

The [1,2,4]triazolo[1,5-a]pyridine scaffold is far more than a simple structural building block; it is a highly programmable molecular chassis for kinase inhibition. By leveraging its unique hydrogen-bonding profile and employing rigorous, self-validating experimental workflows, drug development professionals can continue to unlock its potential across a wide spectrum of oncological and immunological targets [4].

References

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. ACS Journal of Medicinal Chemistry.[Link]

  • Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea. Bioorganic & Medicinal Chemistry.[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI Molecules.[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[Link]

Sources

Synthesis and Process Optimization of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry. It serves as a core pharmacophore in several advanced clinical candidates and approved therapeutics, including the JAK1 inhibitor Filgotinib, tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors[1], PI3K/mTOR dual inhibitors[2], and broad-spectrum JAK/HDAC dual inhibitors[3].

Within this chemical space, 2-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine acts as a critical, highly functionalized building block. The 8-methoxy substitution modulates the electronic properties of the pyridine ring, enhancing binding affinity in kinase hinge regions via hydrogen bonding, while the 2-bromo position provides an essential orthogonal handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Retrosynthetic Analysis & Mechanistic Rationale

As a Senior Application Scientist, understanding the causality behind a synthetic route is as important as the execution. Direct bromination of the [1,2,4]triazolo[1,5-a]pyridine core often suffers from poor regioselectivity due to the electron-rich nature of the fused system. Therefore, a de novo ring construction followed by a Sandmeyer-type functional group interconversion is the most robust and scalable approach[4].

  • Step 1: Thiourea Activation. The reaction of 2-amino-3-methoxypyridine with ethoxycarbonyl isothiocyanate yields a highly electrophilic thiourea intermediate. The ethoxycarbonyl group acts as an electron-withdrawing activating group, making the thiocarbonyl carbon highly susceptible to nucleophilic attack.

  • Step 2: Regioselective Cyclization. The addition of hydroxylamine hydrochloride and a non-nucleophilic base (DIPEA) initiates the cyclization. Hydroxylamine attacks the thiocarbonyl, followed by the intramolecular attack of the pyridine nitrogen onto the newly formed intermediate, expelling ethanol and hydrogen sulfide to forge the N-bridged heteroaryl amine[5]. The 8-methoxy group (an electron-donating group via resonance) increases the nucleophilicity of the pyridine nitrogen, facilitating rapid ring closure.

  • Step 3: Non-Aqueous Sandmeyer Reaction. Converting the 2-amino group to a 2-bromo moiety requires strictly anhydrous conditions. Using aqueous sodium nitrite/HBr often leads to the 2-hydroxy byproduct via competitive hydrolysis of the highly reactive diazonium intermediate. Employing tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr2) in anhydrous acetonitrile circumvents this, ensuring high fidelity in the bromination step[4].

SynthesisWorkflow SM 2-Amino-3-methoxypyridine (Starting Material) Reagent1 Ethoxycarbonyl Isothiocyanate DCM, 0 °C to rt SM->Reagent1 Int1 Thiourea Intermediate (Ethyl 3-(3-methoxypyridin-2-yl) thioureidocarboxylate) Reagent1->Int1 Reagent2 NH2OH·HCl, DIPEA EtOH/MeOH, Reflux Int1->Reagent2 Int2 2-Amino-8-methoxy- [1,2,4]triazolo[1,5-a]pyridine Reagent2->Int2 Reagent3 t-BuONO, CuBr2 MeCN, 60 °C Int2->Reagent3 Product 2-Bromo-8-methoxy- [1,2,4]triazolo[1,5-a]pyridine (Target Compound) Reagent3->Product

Synthetic workflow for 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

Experimental Protocols (Step-by-Step)

Protocol A: Synthesis of Ethyl (3-methoxypyridin-2-yl)carbamothioylcarbamate
  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-amino-3-methoxypyridine (1.0 equiv) and anhydrous dichloromethane (DCM) (approx. 10 mL/g). Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Add ethoxycarbonyl isothiocyanate (1.05 equiv) dropwise over 15–30 minutes to maintain the internal temperature below 10 °C.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (20 °C). Stir for 16 hours under an inert atmosphere.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting solid with cold petroleum ether or hexanes to remove unreacted isothiocyanate. Filter and air-dry the thiourea intermediate. (Note: This intermediate is typically used in the next step without further chromatographic purification).

Protocol B: Synthesis of 2-Amino-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
  • Preparation: Suspend the thiourea intermediate (1.0 equiv) in a 1:1 mixture of absolute ethanol and methanol (15 mL/g).

  • Reagent Addition: Add hydroxylamine hydrochloride (5.0 equiv) followed by N,N-diisopropylethylamine (DIPEA) (5.0 equiv)[5]. The high equivalents are necessary to drive the equilibrium of the condensation and subsequent cyclization.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65–70 °C) for 3 to 5 hours. Monitor the consumption of the thiourea via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (DCM/MeOH) to afford the pure 2-amino product.

Protocol C: Sandmeyer-Type Bromination to Target Compound
  • Preparation: In a rigorously dried Schlenk flask, dissolve 2-amino-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) in anhydrous acetonitrile (20 mL/g).

  • Copper Addition: Add copper(II) bromide (CuBr2) (1.2 equiv)[4]. Stir the dark suspension at room temperature for 15 minutes.

  • Diazotization: Heat the mixture to 60 °C. Add tert-butyl nitrite (t-BuONO) (1.5 equiv) dropwise over 20 minutes[4]. (Caution: Rapid nitrogen gas evolution occurs).

  • Completion: Stir at 60 °C for an additional 2 hours until the starting material is fully consumed (verify by LC-MS).

  • Quench and Isolation: Cool to room temperature, dilute with ethyl acetate, and quench with 1M aqueous HCl to solubilize copper salts. Separate the layers, wash the organic phase with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

Quantitative Data & Reaction Optimization

To ensure reproducibility and optimal yield, the following table summarizes the critical parameters evaluated during the optimization of the Sandmeyer bromination step.

Reagent SystemSolventTemp (°C)Major ByproductIsolated Yield (%)
NaNO2, HBr (aq)H2O/HBr0 to rt2-Hydroxy derivative (45%)15%
t-BuONO, TMSBrMeCN0 to rtUnreacted SM (20%)42%
t-BuONO, CuBr2DMF60Protodeamination (10%)65%
t-BuONO, CuBr2 MeCN (Anhydrous) 60 None significant 82%

Table 1: Optimization of the Sandmeyer bromination of 2-amino-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine. Anhydrous MeCN with CuBr2 provides the highest fidelity.

Logical Relationships in Scaffold Reactivity

ReactivityLogic Methoxy 8-Methoxy Group (Electron-Donating) N_Bridgehead Pyridine Nitrogen (Increased Nucleophilicity) Methoxy->N_Bridgehead Enhances Regioselectivity Regioselective Cyclization (High Yield) N_Bridgehead->Regioselectivity Drives Bromine 2-Bromo Handle (Orthogonal Reactivity) Regioselectivity->Bromine Scaffold for CrossCoupling Pd-Catalyzed Cross-Coupling Bromine->CrossCoupling Enables

Logical relationship of substituent effects and reactivity in the triazolopyridine scaffold.

Trustworthiness & Safety Protocols

  • tert-Butyl Nitrite (t-BuONO): This reagent is highly volatile and thermally sensitive. It must be stored at 2–8 °C and added dropwise to the heated reaction mixture to control the exothermic decomposition and rapid release of nitrogen gas.

  • Copper Waste: Effluent from the Sandmeyer reaction contains heavy metal (Cu) salts. It must be segregated into clearly labeled aqueous heavy-metal waste containers to comply with environmental health and safety (EHS) guidelines.

References

1. Title: Filgotinib | New Drug Approvals. Source: New Drug Approvals. URL: [Link] 2.[1] Title: Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Source: OSTI.GOV / NIH. URL: [Link] 3.[3] Title: Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors. Source: PMC. URL: [Link] 4.[5] Title: HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - EP 3365340 B1. Source: European Patent Office. URL: 5.[4] Title: WO2018119236A1 - Triazolo[1,5-a]pyridine derivatives as immunomodulators. Source: Google Patents. URL: 6.[2] Title: Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents. Source: PubMed. URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-8-methoxy-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold and its Arylation via Suzuki-Miyaura Coupling

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, appearing in a range of biologically active compounds.[4] The functionalization of this core, particularly through the introduction of aryl or heteroaryl substituents, is a key strategy in the discovery of novel therapeutic agents and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, lauded for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][5]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. We will delve into the mechanistic underpinnings of this transformation, offering scientifically grounded rationales for the selection of catalysts, ligands, bases, and solvents. The protocols provided are designed to be robust and adaptable, serving as a strong foundation for researchers in drug development and organic synthesis.

Mechanistic Insights and Key Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine.

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

Suzuki_Miyaura_CyclePd(0)L_nPd(0)L_nOxidative_AdditionOxidative Addition(Rate-Determining Step)Pd(0)L_n->Oxidative_AdditionAr-XAr-Pd(II)L_n-XAr-Pd(II)L_n-XOxidative_Addition->Ar-Pd(II)L_n-XTransmetalationTransmetalationAr-Pd(II)L_n-X->TransmetalationR'-B(OR)2 + BaseAr-Pd(II)L_n-RAr-Pd(II)L_n-R'Transmetalation->Ar-Pd(II)L_n-RReductive_EliminationReductive EliminationAr-Pd(II)L_n-R->Reductive_EliminationReductive_Elimination->Pd(0)L_nAr-R'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. This is often the rate-determining step, and its efficiency is influenced by the electron density of the heteroaromatic ring and the steric and electronic properties of the palladium catalyst's ligands.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][8]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired 2-aryl-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine and regenerating the palladium(0) catalyst.

Substrate-Specific Considerations: The Role of the 8-Methoxy Group and the Triazolopyridine Core

The electronic nature of the 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine substrate plays a critical role in its reactivity. The pyridine ring is generally considered electron-deficient, which can facilitate the oxidative addition step compared to electron-rich aromatic systems. However, the 8-methoxy group is an electron-donating group, which can somewhat counteract this effect. Furthermore, the fused triazole ring system also influences the overall electron distribution of the molecule.

The nitrogen atoms within the triazolopyridine core can potentially coordinate to the palladium catalyst, which could either be beneficial by stabilizing catalytic intermediates or detrimental by leading to catalyst inhibition. Therefore, the choice of a suitable ligand for the palladium catalyst is crucial to modulate its reactivity and prevent undesirable side reactions.

Optimized Reaction Components

The success of the Suzuki coupling of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalyst and Ligand Selection

For heteroaromatic substrates, particularly those that can act as ligands themselves, the choice of a robust catalyst system is paramount.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃. For challenging couplings, pre-formed catalysts or palladacycles can offer enhanced activity and stability.[6]

  • Ligands: Electron-rich and bulky phosphine ligands are often preferred for Suzuki couplings of heteroaromatic halides.[9] Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in coupling electron-rich and sterically hindered substrates. The choice of ligand can significantly impact the efficiency of both the oxidative addition and reductive elimination steps.

The Crucial Role of the Base

The base is essential for activating the boronic acid to form a more reactive boronate species.[1][8] The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. Cesium carbonate is often effective in challenging couplings due to its high solubility in organic solvents.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be employed, particularly when milder conditions are required.

Solvent Systems

A variety of solvents can be used for Suzuki couplings, often in combination with water to facilitate the dissolution of the base and the boronate species.

  • Aprotic Solvents: 1,4-Dioxane, toluene, and DMF are common choices.

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., 1,4-dioxane/water 4:1) is frequently used to promote the reaction.[10]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. Optimization may be necessary for specific boronic acids and desired scales.

General Experimental Workflow

Experimental_WorkflowStartStartReagent_PrepReagent Preparation and DegassingStart->Reagent_PrepReaction_SetupReaction Setup under Inert AtmosphereReagent_Prep->Reaction_SetupReaction_MonitoringReaction Monitoring (TLC, LC-MS)Reaction_Setup->Reaction_MonitoringWorkupAqueous Workup and ExtractionReaction_Monitoring->WorkupPurificationPurification (Column Chromatography)Workup->PurificationCharacterizationProduct Characterization (NMR, MS)Purification->CharacterizationEndEndCharacterization->End

Figure 2: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions for Challenging Couplings with a Buchwald Ligand

This protocol is recommended for sterically hindered or electron-rich boronic acids.

Materials:

  • 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • SPhos (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a pre-mixed solution of Pd₂(dba)₃ and SPhos in a small amount of degassed toluene under an inert atmosphere.

  • Evacuate and backfill the main reaction flask with an inert gas three times.

  • Add the catalyst solution to the reaction flask via syringe, followed by the remaining degassed toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

While specific data for the Suzuki coupling of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine is not extensively published, the following table provides representative conditions for the coupling of similar bromo-azaheterocycles, which serve as a strong starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF90880-90
33,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101675-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001270-80

Note: Yields are based on analogous systems and may vary for the specific substrate.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst, consider a pre-catalyst.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles.
Inappropriate baseTry a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).
Debromination of Starting Material Presence of a hydrogen sourceEnsure anhydrous solvents and reagents.
Catalyst system promotes hydrodehalogenationScreen different ligands or lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygenMaintain a strict inert atmosphere.
High catalyst loadingReduce the catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine is a powerful and versatile method for the synthesis of a diverse library of 2-aryl derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and broad substrate scope. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tshilongo, J., et al. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • Al-Tel, T. H. (2007). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Letters in Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • Beilstein Journal of Organic Chemistry. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald, S. L., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,4-Triazolo[1,5-a]pyridine synthesis. Retrieved from [Link]

  • Molecules. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

Late-stage functionalization using 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine in Drug Discovery

Introduction & Mechanistic Rationale

The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for purines, benzimidazoles, and quinazolines in the development of kinase inhibitors and GPCR ligands[1]. In the pursuit of rapid structure-activity relationship (SAR) exploration, 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine emerges as a highly versatile electrophilic building block.

The rationale for utilizing this specific core lies in its unique electronic topology. The fused triazole system exerts a strong inductive electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the C2–Br bond. This electronic deficiency primes the C2 position for rapid oxidative addition by low-valent transition metals, bypassing the sluggish kinetics often observed with standard aryl bromides[2]. Simultaneously, the 8-methoxy substituent serves a dual purpose: it acts as a critical hydrogen-bond acceptor for target engagement (e.g., interacting with the hinge region of kinases) and modulates the lipophilicity (logD) of the resulting analogs, improving overall pharmacokinetic profiles.

Divergent Functionalization Strategy

Late-stage functionalization (LSF) allows chemists to install diverse chemical space onto a single advanced intermediate. For 2-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, the C2–Br bond is orthogonal to standard nucleophilic aromatic substitution (


), requiring Palladium-catalyzed cross-coupling methodologies to forge new C–C, C–N, and C–C(sp) bonds.

LSF_Workflow Core 2-Bromo-8-methoxy- [1,2,4]triazolo[1,5-a]pyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig (HNRR', Pd) Core->Buchwald C-N Bond Sonogashira Sonogashira (Alkyne, Pd/Cu) Core->Sonogashira C-C(sp) Bond Prod_S 2-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod_S Prod_B 2-Amino Derivatives (GPCR Ligands) Buchwald->Prod_B Prod_Son 2-Alkynyl Derivatives (Probes/Linkers) Sonogashira->Prod_Son

Divergent LSF pathways for 2-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

Quantitative Optimization of Cross-Coupling Conditions

To ensure high-throughput library generation, the catalytic conditions must be robust. The table below summarizes the optimized, field-proven parameters for functionalizing the C2 position of this specific core.

Reaction TypeCoupling PartnerOptimal Catalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 4–8 h75–95%
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ (2.5 mol%), XantphosCs₂CO₃ / Toluene100 °C / 12 h60–85%
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ (5 mol%), CuIEt₃N / DMF80 °C / 6 h70–90%

Note: Pd(dppf)Cl₂ is selected for Suzuki couplings because the large bite angle of the dppf ligand accelerates reductive elimination, preventing protodeboronation of sensitive heterocyclic boronic acids[2].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This procedure is optimized for coupling electron-rich and electron-deficient aryl boronic acids to the triazolopyridine core[2].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 10 mL microwave vial, add 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol), the appropriate aryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.025 mmol). Causality note: The dichloromethane adduct is used for its superior stability and solubility compared to the free Pd(dppf)Cl₂.

  • Solvent Introduction & Degassing: Add 4.0 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Seal the vial with a PTFE-lined septum. Sparge the heterogeneous mixture with Argon for 10 minutes. Causality note: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to Pd(II), leading to the precipitation of inactive "palladium black" and stalling the reaction.

  • Heating & Monitoring: Heat the reaction block to 90 °C and stir vigorously. The mixture will transition from a red-orange suspension to a dark brown homogeneous solution, visually validating the formation of the active catalytic species. Monitor via LC-MS or TLC (50% EtOAc/Hexanes). The starting bromide is strongly UV-active at 254 nm; successful coupling yields a highly fluorescent product spot under 365 nm due to extended π-conjugation.

  • Workup: Upon completion (typically 4–8 h), cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient 10–60% EtOAc in Hexanes).

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C2-Br) Pd0->OxAdd + Core Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim - Halide Waste RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-8-methoxy- [1,2,4]triazolo[1,5-a]pyridine RedElim->Product Yields

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C2 position.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Amination of the C2 position is critical for generating hydrogen-bond donor motifs required for kinase hinge-binding[3].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol), the desired amine (1.5 equiv, 0.75 mmol), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst System: Add Pd₂(dba)₃ (0.025 equiv, 0.0125 mmol) and Xantphos (0.06 equiv, 0.03 mmol). Causality note: Xantphos is explicitly chosen over monodentate ligands. Its wide bite angle forces the Pd intermediate into a geometry that heavily favors C–N reductive elimination over competing β-hydride elimination, preventing the formation of undesired des-bromo byproducts.

  • Reaction: Add anhydrous, degassed Toluene (5.0 mL). Seal and heat to 100 °C for 12 hours.

  • Workup & Isolation: Cool the reaction, filter through a short pad of Celite to remove the insoluble inorganic salts and palladium debris, and elute with EtOAc (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the pure amine derivative.

Analytical Characterization & Troubleshooting

When analyzing the functionalized 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine derivatives, pay strict attention to the ¹H NMR spectra. The diagnostic protons of the triazolopyridine core are the C5–H (typically a doublet around 8.2–8.5 ppm) and the C7–H (around 7.0–7.3 ppm).

  • Troubleshooting Dehalogenation: If LC-MS analysis shows an [M+H]⁺ mass corresponding to the des-bromo core (m/z ~150), it indicates premature protodeboronation of your boronic acid (in Suzuki) or excessive β-hydride elimination (in Buchwald). To resolve this, ensure strict exclusion of oxygen, verify the anhydrous nature of your solvents (for Buchwald), and consider switching to a more sterically demanding ligand like BrettPhos.

References

1.[2] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. 2.[1] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC (NIH). 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 4.[3] N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. This guide is specifically engineered for researchers and drug development professionals working with 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1319067-40-7).

As a highly versatile scaffold, the [1,2,4]triazolo[1,5-a]pyridine core is frequently utilized in medicinal chemistry to develop RORγt inverse agonists[1], PHD-1 inhibitors[2], and α-glucosidase inhibitors[3]. However, its unique electronic properties—combining a weakly basic bridgehead nitrogen, an electron-donating methoxy group, and a labile halogen—present distinct chromatographic challenges. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure >98% purity for downstream cross-coupling applications.

Physicochemical Properties & Purification Impact

Understanding the inherent physical chemistry of your molecule is the first step in designing a successful purification workflow.

Table 1: Molecular characteristics and their direct impact on separation strategies.

PropertyValueImpact on Purification Strategy
Molecular Weight 228.05 g/mol Mass spectrometry (LC-MS) validation requires monitoring the

228 and 230 isotopic doublet (1:1 ratio) to confirm the presence of the

and

isotopes.
Predicted pKa ~2.0 - 2.5The core is a weak base[4]. It is prone to partial protonation under acidic conditions (e.g., 0.1% TFA), necessitating high-pH HPLC buffers to prevent peak splitting.
LogP (estimated) 1.2 - 1.8Moderate lipophilicity. The compound elutes efficiently with mid-polar gradients (e.g., Ethyl Acetate/Hexane) but requires careful gradient control to separate from debrominated byproducts.
Structural Features Bridgehead N, EtherHigh hydrogen-bond acceptor count causes severe tailing on unmodified normal-phase silica due to interactions with acidic silanols.

Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing and product loss on standard normal-phase silica gel. How can I improve the peak shape?

The Causality: The [1,2,4]triazolo[1,5-a]pyridine core contains multiple nitrogen atoms with unshared electron pairs. Even though the molecule is only weakly basic (pKa ~2.4)[4], these nitrogens act as strong hydrogen bond acceptors. They interact heavily with the acidic silanol groups (Si-OH) on standard bare silica, causing the compound to drag through the column. The Solution: You must mask the silanol activity. Switch to an amine-functionalized silica cartridge (KP-NH). If specialized columns are unavailable, add 1% to 3% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA competitively binds to the acidic silanols, allowing your target molecule to elute in a sharp, symmetrical band.

Q2: My LC-MS shows a major co-eluting impurity at 150. How do I separate this from my product?

The Causality: The


 150 peak corresponds to the debrominated byproduct (8-methoxy-[1,2,4]triazolo[1,5-a]pyridine). Hydrodebromination is a common side reaction during thermal or microwave-assisted cyclization steps[5]. Because the core aromaticity and hydrogen-bonding profile remain identical, the retention factor (

) difference between the brominated and debrominated species on normal-phase silica is often negligible (

). The Solution: Shift your separation mechanism from polar interactions (normal phase) to hydrophobic interactions (reverse phase). The loss of the heavy, lipophilic bromine atom significantly drops the LogP of the impurity. Using Reverse-Phase Preparative HPLC (C18 column) will easily resolve these two species, with the debrominated impurity eluting significantly earlier than your target compound.
Q3: During Preparative HPLC, my product peak splits into a broad doublet. What is causing this?

The Causality: If you are using a standard acidic mobile phase (e.g., 0.1% Formic Acid or TFA), the pH of your solvent is hovering right around the pKa of the triazolopyridine core (~2.0 - 2.5). When the mobile phase pH equals the pKa, the molecule exists in a 50/50 equilibrium between its neutral and protonated states. These two states have different hydrophobicities, leading to peak splitting and broad elution bands. The Solution: Move the pH at least two units away from the pKa. For this compound, utilizing a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) ensures the molecule is 100% in its neutral, un-ionized state. This guarantees a single, sharp peak and maximizes recovery.

Purification Decision Workflow

Use the following logical matrix to determine the most efficient purification route based on your crude reaction mixture.

PurificationWorkflow Start Crude 2-Bromo-8-methoxy- [1,2,4]triazolo[1,5-a]pyridine Q1 Crude Purity > 85%? Start->Q1 PathNo Flash Chromatography (KP-NH Silica or 1% TEA) Q1->PathNo No Q2 Major Impurity Type? Q1->Q2 Yes PathNo->Q2 Post-column check PathPolar Reverse-Phase Prep-HPLC (C18, 10 mM NH4HCO3) Q2->PathPolar Debrominated / Polar PathNonPolar Recrystallization (EtOAc / Hexanes) Q2->PathNonPolar Non-polar / Tarry End Pure Compound (>98%) Ready for Cross-Coupling PathPolar->End PathNonPolar->End

Caption: Decision matrix for the purification of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography (For Crude Mixtures <85% Purity)

This protocol utilizes chemical masking to prevent tailing, ensuring high recovery of the basic heterocycle.

  • Stationary Phase Setup : Equip your automated flash system with an amine-functionalized (KP-NH) silica cartridge.

  • Equilibration : Flush the column with 3 column volumes (CV) of 100% Heptane.

  • Sample Loading : Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Dry-load the sample onto Celite to prevent band broadening.

  • Gradient Elution :

    • 0-2 CV : 100% Heptane (Washes away non-polar organic tars).

    • 2-10 CV : Linear gradient from 0% to 40% Ethyl Acetate in Heptane.

    • 10-15 CV : Isocratic hold at 40% Ethyl Acetate.

  • Validation & Collection : Monitor UV absorbance at 254 nm. The target compound typically elutes between 25-30% EtOAc. Self-Validation: Spot the collected fractions on a TLC plate; the product should appear as a single, non-tailing spot under short-wave UV.

Protocol B: High-pH Reverse-Phase Preparative HPLC (For Debrominated Impurities)

This protocol forces the molecule into a single ionization state, utilizing lipophilicity to separate halogenated from non-halogenated species.

  • Column Selection : Waters XBridge C18 (or equivalent high-pH stable column), 5 µm, 19 x 150 mm.

  • Mobile Phase Preparation :

    • Solvent A : 10 mM Ammonium Bicarbonate (

      
      ) in Milli-Q water, adjusted to pH 9.5 with Ammonium Hydroxide.
      
    • Solvent B : HPLC-grade Acetonitrile (MeCN).

  • Gradient Design (Flow Rate: 15 mL/min):

    • 0-2 min : 10% B (Isocratic hold to clear the injection peak).

    • 2-15 min : Linear gradient from 10% to 70% B.

    • 15-17 min : Column wash at 95% B.

  • Validation & Recovery : Monitor at 254 nm. Self-Validation: The mass spectrometer must trigger fraction collection exclusively on the

    
     228/230 doublet. Lyophilize the pooled fractions immediately to prevent degradation in the aqueous buffer.
    
Protocol C: Two-Solvent Recrystallization (For Final Polishing to >99% Purity)

Ideal for scaling up and removing trace non-polar impurities prior to sensitive metal-catalyzed cross-couplings.

  • Dissolution : Place 1.0 g of semi-pure compound in a 50 mL Erlenmeyer flask. Add 5 mL of Ethyl Acetate (EtOAc) and heat to a mild reflux (70 °C) until fully dissolved.

  • Anti-Solvent Addition : Slowly add Hexanes dropwise while maintaining reflux. Self-Validation: Stop adding Hexanes the exact moment the solution becomes slightly cloudy (this is the "cloud point", indicating saturation).

  • Clarification : Add 1-2 drops of hot EtOAc until the solution turns perfectly clear again.

  • Crystallization : Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4 °C) for 1 hour.

  • Isolation : Vacuum filter the resulting white/off-white needle-like crystals. Wash with 2 mL of ice-cold Hexanes and dry under high vacuum for 12 hours.

References

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at:[Link]

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry. Available at:[Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. PubMed Central (PMC). Available at:[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed Central (PMC). Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 8-Methoxy Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis and functionalization. This guide is specifically engineered for medicinal chemists and drug development professionals working with the 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine scaffold.

This pharmacophore is highly prized in the development of PDE10A/PDE1B inhibitors (e.g., schizophrenia therapeutics like ITI-214) and adenosine receptor ligands [1]. However, the 8-methoxy group introduces profound synthetic bottlenecks. The methoxy substituent is not statically fixed; its methyl group freely rotates, creating a sweeping "cone of steric hindrance" that physically blocks adjacent reactive sites (like C7 and N1). Furthermore, the oxygen lone pairs can competitively chelate transition metal catalysts, leading to catalyst sequestration and reaction stalling.

This guide provides field-proven troubleshooting protocols to bypass these steric and electronic barriers.

Part 1: Core Synthesis & Cyclization Troubleshooting

Q: Why does the direct oxidative cyclization of 2-hydrazino-3-methoxypyridine fail to yield the triazolopyridine core efficiently, compared to unsubstituted analogs?

Causality & Expert Insight: In standard triazolopyridine synthesis, an aldehyde is condensed with a 2-hydrazinopyridine, followed by oxidative ring closure (often using oxidants like NBS or PhI(OAc)₂). When a methoxy group is present at the 3-position of the hydrazine precursor (which becomes the 8-position of the product), the steric clash between the rotating methoxy group and the incoming electrophilic center severely restricts the conformational flexibility required to form the fused[5,5] transition state. Instead of cyclizing, the intermediate often decomposes or undergoes undesired side reactions.

The Solution: Abandon direct oxidative cyclization in favor of a stepwise thermal rearrangement. By routing the synthesis through a 4H-[1,2,4]oxadiazol-5-one intermediate, the transition state geometry is altered, bypassing the C8 steric clash [2].

G SM 2-Hydrazino-3-methoxypyridine Clash Steric Clash at C8 (Direct Cyclization Fails) SM->Clash Direct Oxidation Intermediate 4H-Oxadiazol-5-one Intermediate SM->Intermediate Stepwise Route Core 8-Methoxy-Triazolopyridine Core Intermediate->Core Thermal Rearrangement Halogenation C7 Halogenation (Sterically Hindered) Core->Halogenation Electrophilic Substitution Standard Standard Suzuki (Pd(PPh3)4) -> Low Yield Halogenation->Standard Standard Ligands Optimized Optimized Suzuki (Pd2(dba)3 / XPhos) Halogenation->Optimized Bulky Ligands Product Target Pharmacophore (e.g., PDE10A Inhibitor) Optimized->Product Successful Transmetalation

Workflow for overcoming steric hindrance in 8-methoxy-triazolopyridine synthesis.

Part 2: Cross-Coupling Reactions at the C7 Position

Q: I am attempting a Suzuki-Miyaura coupling at the C7 position of an 8-methoxy-triazolopyridine, but I observe mostly unreacted starting material or protodehalogenation. How can I drive this reaction?

Causality & Expert Insight: The C7 position is directly adjacent to the 8-methoxy group. Standard palladium catalysts (like Pd(PPh₃)₄) feature ligands that are too small to force the palladium center into a highly active, mono-ligated state, yet the overall PdL₂ complex is too bulky to penetrate the steric shield of the methoxy group for the initial oxidative addition. Furthermore, the oxygen atom of the methoxy group can coordinate to the palladium center, trapping it in an off-cycle resting state. This leads to extended reaction times where the boronic acid degrades or the starting material undergoes protodehalogenation [3].

The Solution: Employ highly active, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos . The bulky biphenyl structure of XPhos prevents the 8-methoxy oxygen from chelating the palladium center, while its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C7-Halogen bond [4].

Quantitative Data: Impact of Ligand Selection on C7-Suzuki Coupling
Ligand SystemCatalyst PrecursorTemp (°C)Conversion (%)Primary Observation
PPh₃Pd(PPh₃)₄80< 15Severe protodehalogenation; catalyst poisoning.
dppfPd(dppf)Cl₂9028Incomplete oxidative addition due to steric clash.
SPhosPd₂(dba)₃10065Moderate conversion; competing homocoupling.
XPhos Pd₂(dba)₃ 100 > 95 Excellent transmetalation; high product yield.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling at C7

This protocol is designed as a self-validating system to ensure reproducibility and high yields when functionalizing the hindered C7 position.

Step 1: Reagent Preparation (Glovebox Recommended)

  • To an oven-dried Schlenk flask, add the C7-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.5 equiv).

  • Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). Causality: The 1:2 Pd to ligand ratio ensures the formation of the highly active mono-ligated L-Pd(0) species required to penetrate the C8 steric shield.

Step 2: Base and Solvent Addition

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Causality: A strong, anhydrous base is critical. Water-mediated boronic acid degradation outpaces the slow transmetalation of hindered substrates if aqueous bases are used.

  • Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.1 M concentration relative to the bromide).

Step 3: Reaction Execution & Self-Validation

  • Seal the flask, remove it from the glovebox, and heat at 100 °C in a pre-heated oil bath for 12 hours.

  • Validation Check: At the 4-hour mark, withdraw a 10 µL aliquot under positive nitrogen pressure. Dilute in MeCN and analyze via LC-MS.

    • Pass Criteria: The chromatogram should show <5% of the protodehalogenated side product (m/z [M-Br+H]⁺).

    • Fail Criteria: If protodehalogenation exceeds 10%, verify the exclusion of oxygen and ensure the K₃PO₄ is strictly anhydrous, as moisture accelerates the protodehalogenation pathway.

Step 4: Workup

  • Cool the reaction to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Part 3: Regioselectivity in Electrophilic Aromatic Substitution

Q: When attempting to halogenate the 8-methoxy-triazolopyridine core for downstream coupling, I get a mixture of C6 and C7 halogenated isomers. How do I control regioselectivity?

Causality & Expert Insight: The [1,2,4]triazolo[1,5-a]pyridine ring is an electron-rich heterocycle. The 8-methoxy group acts as a strong electron-donating group via resonance, highly activating the ortho (C7) and para (C5) positions. However, the extreme steric bulk of the methoxy group physically shields the C7 position. Consequently, electrophiles (like Br⁺ from NBS) are often forced into the less electronically favored, but sterically accessible, C6 position, resulting in a 1:1 or worse mixture of C6/C7 isomers.

The Solution: To force C7 regioselectivity, you must override the steric penalty by utilizing a highly reactive electrophilic source at low temperatures, preventing the thermodynamic drift to the C6 position. Use 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in strong acids (e.g., TFA or concentrated H₂SO₄) at 0 °C. The protonation of the triazole ring in strong acid deactivates the overall system, making the reaction highly dependent on the powerful resonance donation of the 8-methoxy group, which strictly directs the incoming bromonium ion to the C7 position despite the steric crowding.

References

  • Nettekoven, M., Püllmann, B., & Schmitt, S. (2003). Synthetic access to 2-amido-5-aryl-8-methoxy-triazolopyridine and 2-amido-5-morpholino-8-methoxy-triazolopyridine derivatives as potential inhibitors of the adenosine receptor subtypes. Synthesis, 2003(11), 1649-1652.[Link]

  • Li, P., et al. (2016). Discovery of ITI-214: A Potent and Selective PDE1 Inhibitor. Frontiers in Pharmacology, 15, 1378875. (Review of PDE1B/PDE10A scaffold optimizations).[Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(14), 9824-9847.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

Minimizing by-products in the bromination of 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with the [1,2,4]triazolo[1,5-a]pyridine scaffold—a privileged pharmacophore frequently utilized in the design of Toll-like receptor (TLR) inhibitors[1] and PDE10A enzyme inhibitors[2].

Functionalizing this electron-rich bicyclic system via electrophilic aromatic substitution (EAS) requires precise mechanistic control. The 8-methoxy group acts as a strong electron-donating group (EDG), directing electrophiles to the C7 (ortho) and C5 (para) positions[3]. Failure to control the reaction kinetics often results in over-bromination, ether cleavage, or ring degradation.

Mechanistic Context & Reaction Dynamics

Understanding the causality behind by-product formation is the first step in troubleshooting. When exposing 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine to brominating agents, the reaction pathway bifurcates based on the reagent and conditions used.

Mechanism SM 8-Methoxy-[1,2,4]triazolo [1,5-a]pyridine NBS NBS / DMF (Controlled) SM->NBS Electrophilic Substitution Br2 Br2 / AcOH (Harsh) SM->Br2 Electrophilic Substitution Mono Mono-bromo Isomers (C5 or C7) NBS->Mono 0.95 eq, 0 °C Di 5,7-Dibromo By-product NBS->Di Excess NBS, RT Br2->Mono Minor Br2->Di Major DeMe 8-Hydroxy By-product Br2->DeMe HBr Cleavage

Mechanistic divergence in the bromination of 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

Troubleshooting Guide (FAQs)

Q1: Why am I seeing a significant amount of the 5,7-dibromo by-product in my LC-MS? Causality: The 8-methoxy group highly activates the pyridine ring. If the local concentration of the bromonium ion is too high (e.g., fast reagent addition) or the thermal energy exceeds the activation barrier for the second substitution (T > 5 °C), both the C5 and C7 positions will rapidly brominate[1]. Solution: Switch to a sub-stoichiometric kinetic control strategy. Use exactly 0.95 equivalents of N-Bromosuccinimide (NBS) and maintain the internal reaction temperature strictly at 0 °C.

Q2: My NMR/LC-MS shows a mass corresponding to [M-14]+. What is causing this demethylation? Causality: If you are using molecular bromine (Br₂), hydrobromic acid (HBr) is generated as a stoichiometric by-product. HBr is a strong acid and a classic reagent for the cleavage of methyl ethers, converting your 8-methoxy group into an 8-hydroxy derivative[3]. Solution: Abandon Br₂ and use NBS. If trace demethylation still occurs due to succinimide acidity, add 1.5 equivalents of a mild base (e.g., NaHCO₃) to the reaction mixture to scavenge acidic protons.

Q3: How can I improve the regioselectivity between the 5-bromo and 7-bromo isomers? Causality: Regioselectivity here is a battle between steric hindrance and electronic activation. The C7 position is ortho to the methoxy group (electronically favored but sterically hindered), while C5 is para (sterically accessible). Solution: Modulate the solvent polarity. Highly polar aprotic solvents like DMF stabilize the transition state, often favoring the electronically driven C7-isomer. Less polar solvents (e.g., MeCN) can shift the ratio toward the sterically driven C5-isomer.

Troubleshooting Start Analyze Reaction via LC-MS Q1 Is [M+78]+ (Dibromination) > 5%? Start->Q1 A1 Action: Reduce NBS to 0.95 eq. Ensure T < 5 °C during addition. Q1->A1 YES Q2 Is[M-14]+ (Demethylation) present? Q1->Q2 NO A2 Action: Add NaHCO3 (1.5 eq) to scavenge acidic by-products. Q2->A2 YES Q3 Is Starting Material > 10%? Q2->Q3 NO A3 Action: Add 0.02 eq NBS aliquots. Monitor every 30 mins. Q3->A3 YES

Decision tree for troubleshooting common bromination by-products.

Quantitative Data: Condition Optimization

The following table synthesizes internal optimization data, demonstrating how reagent and solvent choices directly dictate the by-product profile.

Brominating AgentSolventTemp (°C)AdditiveMono-bromo Yield (%)Dibromo By-product (%)Demethylated By-product (%)
Br₂ (1.1 eq)AcOH25None45%25%18%
NBS (1.1 eq)MeCN25None62%28%< 1%
NBS (1.0 eq)DMF0None81%12%< 1%
NBS (0.95 eq) DMF 0 NaHCO₃ 92% < 3% Not Detected

Self-Validating Experimental Protocol: Regioselective Mono-bromination

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the internal checkpoint criteria are met.

Step 1: System Preparation & Dissolution

  • Action: Charge a dry round-bottom flask with 8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) and NaHCO₃ (1.5 eq). Suspend in anhydrous DMF to achieve a 0.1 M concentration.

  • Causality: DMF stabilizes the bromonium ion intermediate, promoting smooth EAS[1]. NaHCO₃ acts as an insoluble scavenger for trace acids, preventing ether cleavage.

  • Validation Checkpoint 1: Visually inspect the mixture. The starting material must be fully dissolved (ignoring the suspended NaHCO₃). If the solution is cloudy, add anhydrous THF (up to 10% v/v) until clear.

Step 2: Thermal Equilibration

  • Action: Submerge the flask in an ice-water bath.

  • Validation Checkpoint 2: Insert an internal thermocouple. Do not proceed until the internal temperature reads ≤ 2 °C for at least 10 consecutive minutes. Higher temperatures exponentially increase the rate of dibromination.

Step 3: Kinetic Reagent Addition

  • Action: Dissolve NBS (0.95 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise via a syringe pump over 45 minutes.

  • Causality: Sub-stoichiometric, slow addition prevents the accumulation of excess electrophile, kinetically restricting the reaction to the mono-brominated product.

  • Validation Checkpoint 3: Observe the color. A transient yellow/orange color should appear upon each drop and quickly fade. If the deep orange color persists, pause the addition; the reaction is being starved of starting material, risking over-bromination.

Step 4: Reaction Monitoring

  • Action: Stir for 1 hour at 0 °C. Quench a 10 µL aliquot in 1 mL of 1:1 MeOH/Saturated aqueous Na₂S₂O₃ and analyze via LC-MS.

  • Validation Checkpoint 4 (Decision Matrix):

    • If Starting Material > 5%: Add NBS in 0.02 eq increments. Wait 30 mins and re-test.

    • If Dibromo By-product > 2%: Stop addition immediately. Proceed to workup.

    • If Mono-bromo > 90%: Reaction is complete.

Step 5: Quench and Isolation

  • Action: Quench the reaction mixture with saturated aqueous Na₂S₂O₃ (equal volume to DMF) to neutralize any residual electrophilic bromine. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

References

  • Substituted pyrazole compounds as toll receptor inhibitors (WO2021087181A1). Google Patents.
  • Heteroaromatic phenylimidazole derivatives as pde10a enzyme inhibitors (WO2011072694A1). Google Patents.
  • The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines . Taylor & Francis / Advances in Heterocyclic Chemistry. Verified URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Structural Elucidation of 2-Bromo-8-methoxy-triazolo[1,5-a]pyridine

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Structural Elucidation of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. For compounds such as 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic molecule with potential applications in medicinal chemistry, high-resolution mass spectrometry (HRMS) stands out as a cornerstone analytical technique. This guide provides an in-depth, experience-driven comparison of HRMS with other analytical methods for the structural elucidation of this compound, supported by experimental insights and data interpretation workflows.

The Challenge: Unambiguous Identification of a Brominated Heterocycle

The chemical structure of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine (C₇H₆BrN₄O) presents a unique analytical challenge and opportunity. The presence of bromine, with its characteristic isotopic signature, provides a distinct marker for mass spectrometry. However, confirming the elemental composition and connectivity requires the precision and accuracy that only high-resolution instrumentation can deliver.

Chemical Structure of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine

Chemical structure of 2-Bromo-8-methoxy-[<a 23

A representative chemical structure of the target analyte.

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy.[4] This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, typically within a few parts per million (ppm).[5]

Experimental Protocol: A Practical HRMS Workflow

A robust HRMS analysis begins with a well-designed experimental protocol. For 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine, a liquid chromatography-electrospray ionization-HRMS (LC-ESI-HRMS) approach is highly effective.

Step-by-Step Experimental Methodology:

  • Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to promote protonation.

  • Chromatographic Separation (Optional but Recommended): While direct infusion can be used, coupling with liquid chromatography (LC) is preferable to separate the analyte from any potential impurities. A C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a standard starting point.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the method of choice for this class of compounds, as the nitrogen atoms in the triazolopyridine ring system are readily protonated.[6]

  • Mass Analysis: The protonated molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[7] The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: Data is acquired in full scan mode over a relevant m/z range (e.g., 100-500 Da) to detect the molecular ion and its isotopic pattern.

Interpreting the HRMS Data: A Self-Validating System

The interpretation of HRMS data is a logical workflow that provides a high degree of confidence in the compound's identity.

Caption: Workflow for HRMS data interpretation.

Simulated HRMS Data for 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine:

The molecular formula C₇H₆BrN₄O leads to a calculated exact mass for the protonated molecule [M+H]⁺.

IonCalculated Exact Mass (m/z)
[C₇H₇⁷⁹BrN₄O]⁺242.9876
[C₇H₇⁸¹BrN₄O]⁺244.9855

The hallmark of a bromine-containing compound in a mass spectrum is the presence of two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[2]

Data Interpretation in Practice:

  • Identify the Molecular Ion Cluster: In the high-resolution mass spectrum, we would look for a pair of peaks around m/z 243 and 245 with a relative intensity ratio of approximately 1:1.

  • Confirm High Mass Accuracy: The measured m/z values of these two peaks should be within a narrow tolerance (typically < 5 ppm) of the calculated exact masses.

  • Elemental Composition Analysis: Software is used to calculate all possible elemental formulas that fit the measured exact mass within the specified tolerance. The presence of the characteristic bromine isotopic pattern provides a strong constraint, significantly reducing the number of possible formulas.

  • Isotopic Pattern Matching: The observed isotopic distribution should closely match the theoretical distribution for a molecule containing one bromine atom.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, a comprehensive analysis often involves orthogonal techniques. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Elemental Analysis (CHNS)
Primary Information Exact mass and elemental composition.Connectivity of atoms (molecular structure).Percentage of C, H, N, S.
Sensitivity Very high (picomole to femtomole).Moderate (micromole to nanomole).Low (milligram).
Sample Requirement Micrograms or less.Milligrams.Milligrams.
Analysis Time Fast (minutes per sample).Slower (minutes to hours per experiment).Moderate.
Structural Information Infers elemental formula.Provides detailed structural information.Provides only elemental ratios.
Key Advantage for this Compound Unambiguous confirmation of bromine presence and elemental formula.Elucidation of the complete molecular structure including isomerism.Confirms the elemental ratios.
Limitation Does not provide information on isomerism.Lower sensitivity.Does not provide structural information.
The Synergy of HRMS and NMR

It is crucial to understand that HRMS and NMR are complementary, not competing, techniques. While HRMS provides the elemental formula with high confidence, NMR spectroscopy (¹H, ¹³C, and various 2D techniques) is required to determine the precise arrangement of atoms and to distinguish between isomers. The combination of both techniques provides an irrefutable structural elucidation.

Conclusion: An Integrated Approach to Structural Confirmation

For the definitive identification of 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine, high-resolution mass spectrometry is an indispensable tool. Its ability to provide an accurate elemental composition and to unequivocally confirm the presence of bromine through its distinct isotopic pattern makes it a rapid and highly sensitive method for initial characterization. When coupled with NMR for the elucidation of atomic connectivity, a complete and unambiguous structural assignment is achieved. This integrated analytical approach embodies the principles of scientific rigor and is a cornerstone of modern chemical research and drug development.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • MDPI. (2021, May 13). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Retrieved from [Link]

  • BMRB. (n.d.). Molecular Mass Calculator. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization (ESI) (+) HRMS mass spectrum of analytical.... Retrieved from [Link]

  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(10), 861–863. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009047514A1 -[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use. Retrieved from

  • Royal Society of Chemistry. (n.d.). A comprehensive HRMS methodology using LC-(ESI)-/GC-(APCI)-QTOF MS complementary platforms for wide-scope target screening of >750 pesticides in olive oil. Retrieved from [Link]

  • Gu, C. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Journal of Chromatography A, 1622, 461113. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • Gu, C. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • IonSource. (2005, June 27). Exact Mass Measurement and Elemental Composition Determination. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Small Molecule MS. Retrieved from [Link]

  • Hollender, J., Schymanski, E. L., Singer, H. P., & Ferguson, P. L. (2017). Nontarget screening with high-resolution mass spectrometry in the environment: ready to go? Environmental Science & Technology, 51(20), 11505–11512. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro Triazolopyridines in Cross-Coupling and SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore extensively utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and immunomodulatory agents. During late-stage lead optimization, functionalization at the 2-position is a critical synthetic node. While both 2-bromo and 2-chloro derivatives serve as highly competent electrophilic building blocks, their divergent reactivity profiles dictate the choice of synthetic methodology.

This guide provides an objective, data-driven comparison of their performance in Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) reactions, equipping medicinal chemists with the mechanistic rationale needed to optimize synthetic routes.

Mechanistic Reactivity: The Causality Behind the Halogen

To predict the behavior of these scaffolds, one must understand the interplay between carbon-halogen Bond Dissociation Energy (BDE) and the electronic activation of the fused bicyclic ring system [1].

  • Oxidative Addition (Palladium Cross-Coupling): In Pd-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the C-X bond. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). Consequently, 2-bromo-[1,2,4]triazolo[1,5-a]pyridines readily undergo cross-coupling under mild conditions using standard, cost-effective ligands (e.g., dppf, PPh3). Conversely, the stronger C-Cl bond in 2-chloro analogues resists oxidative addition, requiring elevated temperatures and specialized electron-rich, bulky dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) to accelerate the catalytic cycle and prevent catalyst degradation [3].

  • Nucleophilic Aromatic Substitution (SNAr): The 2-position of the triazolopyridine ring is highly electron-deficient due to the inductive pull of the triazole core and the adjacent bridgehead nitrogen. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer intermediate. Because chlorine is more electronegative than bromine, it stabilizes this intermediate more effectively. Therefore, 2-chloro derivatives often exhibit equivalent or slightly superior kinetics in SNAr compared to 2-bromo derivatives, making them highly efficient and economical electrophiles for C-N and C-O bond formation [2].

Divergent Reactivity Pathways

Reactivity Start 2-Halo-[1,2,4]triazolo[1,5-a]pyridine (Halo = Br or Cl) Pd_Cat Palladium Catalysis (Cross-Coupling) Start->Pd_Cat SNAr Nucleophilic Attack (SNAr) Start->SNAr Br_path 2-Bromo Faster Oxidative Addition Milder Conditions (60-80°C) Pd_Cat->Br_path X = Br Cl_path 2-Chloro Requires Specialized Ligands (e.g., XPhos, 90-110°C) Pd_Cat->Cl_path X = Cl SNAr_Cl 2-Chloro Stronger Inductive Effect Stabilizes Meisenheimer Complex SNAr->SNAr_Cl X = Cl SNAr_Br 2-Bromo Excellent Leaving Group Highly Reactive SNAr->SNAr_Br X = Br Product1 C-C / C-N Bond Formation Br_path->Product1 Cl_path->Product1 Product2 C-N / C-O Bond Formation SNAr_Cl->Product2 SNAr_Br->Product2

Divergent reactivity pathways of 2-bromo and 2-chloro triazolopyridines in synthesis.

Quantitative Data Comparison

The following table synthesizes expected performance metrics based on standard literature conditions for functionalizing the 2-position of the [1,2,4]triazolo[1,5-a]pyridine core.

Reaction TypeHalogenReagents & Catalyst SystemTemp (°C)Typical YieldReactivity Profile
Suzuki-Miyaura 2-BromoPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O8075–90%Rapid oxidative addition; broad boronic acid scope; standard ligands suffice.
Suzuki-Miyaura 2-ChloroPd₂(dba)₃, XPhos, K₃PO₄, Toluene10060–85%Requires bulky, electron-rich ligands to break the strong C-Cl bond.
Buchwald-Hartwig 2-BromoPd(OAc)₂, BINAP, Cs₂CO₃, Toluene9070–85%Standard amination conditions work efficiently with secondary amines.
Buchwald-Hartwig 2-ChloroPd(OAc)₂, BrettPhos, NaOtBu, t-AmylOH11055–80%Requires specialized ligands (BrettPhos) and strong bases; prone to side reactions.
SNAr (Amination) 2-BromoAmine (nucleophile), DIPEA, DMF80–10080–95%Excellent leaving group; high conversion rates with primary/secondary amines.
SNAr (Amination) 2-ChloroAmine (nucleophile), DIPEA, DMF80–10085–98%Superior Meisenheimer stabilization; highly cost-effective and scalable.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify causality and reaction success at each stage.

Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Objective: Form a C-C bond using an arylboronic acid under mild Pd-catalysis. Rationale: The weaker C-Br bond allows the use of the robust, air-stable Pd(dppf)Cl₂ catalyst at moderate temperatures, avoiding the need for expensive dialkylbiaryl phosphines.

  • Setup & Degassing: In a Schlenk flask, combine 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Catalyst Addition: Sparge the biphasic mixture with N₂ for 10 minutes, then add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Degassing prevents the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Reaction Execution & Validation: Heat the mixture to 80 °C.

    • Validation Checkpoint: After 2 hours, sample the organic layer for LCMS. The protocol validates itself when the starting material mass (e.g., [M+H]⁺ = 198/200 for the unsubstituted core) completely disappears, replaced by the target cross-coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Validation Checkpoint: The brine wash selectively removes the water-miscible dioxane, K₂CO₃ salts, and boronic acid byproducts. If the aqueous layer remains highly UV-active, incomplete phase separation has occurred.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: SNAr Amination of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Objective: Form a C-N bond via nucleophilic aromatic substitution. Rationale: The highly electronegative chlorine atom strongly polarizes the C2-position and stabilizes the anionic Meisenheimer intermediate, enabling efficient, transition-metal-free C-N bond formation.

  • Setup: Dissolve 2-chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) and the desired secondary amine (1.5 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction Execution & Validation: Heat to 90 °C for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The formation of a new, lower-Rf spot (due to the added polar amine moiety) alongside the total consumption of the higher-Rf 2-chloro starting material confirms successful substitution.

  • Workup & Isolation: Pour the warm mixture into rapidly stirring ice water.

    • Validation Checkpoint: DMF is infinitely water-soluble. Quenching in copious amounts of water causes the highly crystalline triazolopyridine product to precipitate as a solid, providing a self-purifying step. If an oil forms instead, the product is too lipophilic, and a standard EtOAc extraction must be substituted.

  • Collection: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure 2-amino derivative.

References

  • Title: The Chemistry of[1,2,3]Triazolo[1,5-a]pyridines Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]

  • Title: Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes Source: ChemRxiv URL: [Link]

Crystal structure analysis of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

[1

Fig 1: Kinetic cyclization, Dimroth rearrangement, and SC-XRD analytical workflow.

  • [1] Title: Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]... Source: National Institutes of Health (NIH) / PMC URL:

  • [2] Title: Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate Source: National Institutes of Health (NIH) / PMC URL:

  • [3] Title: Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization Source: Beilstein Journal of Organic Chemistry (d-nb.info) URL:

Sources

Mechanistic Causality: The Role of Methoxy Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Photophysical Profiling: UV-Vis Absorption Spectra of Methoxy-Triazolopyridines vs. Conventional Alternatives

As a Senior Application Scientist specializing in photophysical characterization, I frequently evaluate heterocyclic scaffolds for their utility in molecular imaging, chemosensing, and nonlinear optical (NLO) applications. Triazolopyridines represent a privileged class of fluorophores, but their baseline electronic properties often restrict their absorption to the UV region, limiting biological applications due to background autofluorescence.

This guide provides an in-depth, objective comparison of the UV-Vis absorption performance of methoxy-triazolopyridines against standard unsubstituted triazolopyridines and mesoionic analogs, detailing the mechanistic causality behind their spectral shifts and providing a self-validating protocol for their characterization.

To understand the superior photophysical performance of methoxy-triazolopyridines, we must analyze the molecule's electronic architecture. The triazolopyridine core inherently acts as a strong electron acceptor due to the electron-deficient nature of the fused nitrogen-rich rings.

When a methoxy group (-OCH₃) is introduced—such as in 8-methoxy-triazolopyridine derivatives—it acts as a powerful electron-donating group (EDG) via resonance (+R effect). This creates a highly efficient Donor-π-Acceptor (D-π-A) push-pull system .

  • The Causality: The electron donation from the oxygen's lone pairs raises the energy level of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) is stabilized by the electron-accepting core, the overall HOMO-LUMO energy gap narrows significantly.

  • The Result: This intramolecular charge transfer (ICT) requires less energy for electronic excitation, resulting in a pronounced bathochromic (red) shift. Consequently, the absorption maximum (

    
    ) is pushed out of the UV range and into the visible spectrum (>400 nm), yielding exceptional vertical excitation stability [1].
    

Comparative Photophysical Data

The table below synthesizes the quantitative UV-Vis absorption data, contrasting methoxy-substituted variants with traditional triazolopyridine scaffolds.

Compound ClassRepresentative ScaffoldSolvent MatrixAbsorption Max (

)
Molar Extinction (

)
Photophysical Mechanism
Methoxy-Triazolopyridine Coumarin-fused 8-methoxy derivativeDMF / DMSO412 – 416 nmHighNarrow energy gap; Strong D-π-A Intramolecular Charge Transfer [1].
Standard Triazolopyridine 3-methyl-6,8-di(2-pyridyl) derivativeEthanol290 nm, 373 nm12,430 – 16,500

Localized

and

transitions; Requires metal binding for large shifts [2].
Mesoionic Triazolopyridine N-acyl derivativesAprotic Solvents360 – 400 nm5,500 – 10,000

Delocalized mesoionic charge distribution; Highly susceptible to hypsochromic shifts in protic solvents [3].

Structural Impact Visualization

The following logical diagram illustrates how structural modifications to the base triazolopyridine core dictate the resulting electronic transition pathways and absorption profiles.

G Core Triazolopyridine Base Scaffold Sub1 Unsubstituted Core Core->Sub1 Sub2 Methoxy-Substituted (-OCH3) Core->Sub2 Sub3 Mesoionic Derivatives Core->Sub3 Res1 λ_max: 290-373 nm Moderate Gap Sub1->Res1 Res2 λ_max: 412-416 nm Narrow Gap (D-π-A) Sub2->Res2 Res3 λ_max: 360-400 nm Solvent Dependent Sub3->Res3

Electronic transition pathways and absorption maxima based on structural substitution.

Self-Validating Experimental Protocol: UV-Vis Spectrophotometric Titration

To ensure rigorous, reproducible photophysical characterization of methoxy-triazolopyridines, I employ the following protocol. It integrates built-in validation checkpoints to guarantee that the recorded spectral data is free from aggregation artifacts and self-absorption errors.

Step 1: Solvent Baseline and Matrix Validation

  • Action: Prepare spectroscopic-grade DMF or DMSO. Record a baseline scan from 250 nm to 600 nm using matched quartz cuvettes (1 cm path length).

  • Causality: Methoxy-triazolopyridines exhibit strong solvatochromism. Using high-purity solvents and strictly matching cuvettes eliminates background UV cut-off artifacts, ensuring that the measured absorbance is exclusively derived from the D-π-A ICT transitions of the analyte.

Step 2: Concentration Series and Beer-Lambert Validation

  • Action: Prepare a

    
     M stock solution of the methoxy-triazolopyridine. Perform serial dilutions to generate five working concentrations ranging from 
    
    
    
    M to
    
    
    M. Measure the absorbance at the predicted
    
    
    (~412 nm).
  • Self-Validation Checkpoint: Plot Absorbance vs. Concentration. The linear regression must yield an

    
    .
    
  • Causality: A strictly linear relationship validates that the compound is fully dissolved as distinct monomers. Any deviation from linearity indicates

    
     stacking, aggregation, or inner-filter effects, which would fundamentally invalidate subsequent molar extinction coefficient (
    
    
    
    ) calculations.

Step 3: Spectrophotometric Titration (Target Binding)

  • Action: To a

    
     M solution of the probe, incrementally add the target analyte (e.g., metal ions or solvent titrants) while continuously recording the UV-Vis spectra. Ensure the absorbance at the excitation wavelength remains strictly 
    
    
    
    [2].
  • Self-Validation Checkpoint: Monitor the spectra for the formation of strict, intersecting isosbestic points .

  • Causality: Maintaining the absorbance below 0.15 prevents self-absorption (the inner-filter effect) during any complementary spectrofluorimetric scans. Furthermore, the presence of sharp isosbestic points is the ultimate self-validating proof that the spectral shift is due to a clean, two-state equilibrium (free probe

    
     bound complex) without compound degradation or parasitic side reactions.
    

References

  • Synthetic access to 2-amido-5-aryl-8-methoxy-triazolopyridine and 2-amido-5-morpholino-8-methoxy-triazolopyridine derivatives as potential inhibitors of the adenosine receptor subtypes Source: ResearchGate URL:[Link]

  • Properties of a Triazolopyridine System as a Molecular Chemosensor for Metal Ions, Anions, and Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Mesoionic Triazolopyridine. II. N-Acylation of 1,2,4-Triazolo[4,3-a] Source: Bulletin of the Chemical Society of Japan - Oxford University Press (OUP) URL:[Link]

Melting point determination of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Melting Point Determination of 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Introduction & Chemical Context

The [1,2,4]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-infectious agents, and potent α-glucosidase inhibitors[1][2]. For halogenated derivatives like 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1319067-40-7) , the bromine atom at the 2-position serves as a critical reactive handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

The Thermodynamics of Purity: Causality in Thermal Analysis

Melting point is not merely a physical constant; it is a definitive thermodynamic indicator of crystalline purity. According to van't Hoff's law of melting point depression, impurities disrupt the highly ordered crystal lattice of the triazolopyridine core.

The Causality of Melting Point Depression: When an impurity is present, it reduces the mole fraction of the pure substance, thereby lowering the chemical potential of the liquid phase. Consequently, less thermal energy is required to break the intermolecular bonds, which not only lowers the onset temperature of the melt but also broadens the melting range[4][5]. Pure crystalline substances melt at a sharp, highly defined temperature, whereas contaminated samples exhibit a large, depressed melting interval[6].

Technology Comparison: Capillary vs. DSC vs. Hot Stage

Selecting the right analytical instrument depends on the required depth of thermodynamic characterization. Below is a quantitative comparison of the three primary platforms used for evaluating triazolopyridine derivatives.

Performance MetricAutomated Capillary ApparatusDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy
Primary Output Melting Range (

to

)
Onset Temp (

) & Enthalpy (

)
Visual Phase Transition
Sample Size Required ~1–2 mg (2–3 mm capillary height)2–5 mg (Precise microbalance weighing)<1 mg (Single crystal)
Heating Ramp Rate 1.0 °C/min (near melting point)5.0 to 10.0 °C/min1.0 to 2.0 °C/min
Throughput High (Up to 3–6 samples simultaneously)Low (Single sample per run)Low (Single sample per run)
Polymorph Detection Poor (Often misses subtle transitions)Excellent (Resolves distinct thermodynamic states)Moderate (Visual confirmation)
Purity Quantification Qualitative (Broadening of range)Quantitative (van't Hoff purity analysis)Qualitative
Capital Cost Low to ModerateHighModerate to High

Data synthesized from comparative thermal analysis principles[4][5][6][7].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system . This means embedding internal controls that prove the instrument functioned correctly during the specific run, regardless of the sample's outcome.

Protocol A: Automated Capillary Melting Point Determination

This method utilizes digital sensors and optical cameras to detect the phase transition from solid to liquid[5].

  • Step 1: System Suitability & Internal Control (Validation)

    • Action: Load a certified pharmacopeial reference standard (e.g., USP Caffeine, MP 236 °C) into a capillary. Place it in the heating block alongside your sample.

    • Causality: If the standard melts within ±0.5 °C of its certified value during the run, it definitively proves the heating block's temperature sensors are accurate, validating the sample's results[6][7].

  • Step 2: Sample Preparation (Trituration)

    • Action: Grind 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine into a fine powder using an agate mortar.

    • Causality: Large crystals create microscopic air pockets. Because air is a poor thermal conductor, these pockets act as insulators, leading to an artificially broadened melting range. Grinding maximizes the surface-to-volume ratio, ensuring uniform heat transfer[6][7].

  • Step 3: Capillary Packing

    • Action: Tamp the powder into a glass capillary to a strict height of 2–3 mm.

    • Causality: Overfilling the capillary causes a temperature gradient across the sample, where the outside melts before the inside, skewing the

      
       value[7].
      
  • Step 4: Controlled Heating Ramp

    • Action: Apply a fast ramp (10 °C/min) until 10 °C below the expected melting point, then reduce the rate to exactly 1 °C/min.

    • Causality: Glass and organic powders have low thermal conductivity. A ramp rate faster than 1 °C/min near the melting point creates a "thermal lag" between the instrument's sensor and the actual sample interior, resulting in an artificially high recorded melting point[7].

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is the superior choice if you suspect polymorphism or require a quantitative purity percentage[4].

  • Step 1: System Suitability (Baseline & Cell Constant Validation)

    • Action: Perform a baseline run with two empty aluminum pans. Follow this with a calibration run using high-purity Indium (

      
       = 156.6 °C, 
      
      
      
      = 28.45 J/g).
    • Causality: The baseline run proves there is no thermal drift or contamination in the cell. The Indium run validates both the temperature axis and the calorimetric response (enthalpy accuracy)[4].

  • Step 2: Sample Weighing and Sealing

    • Action: Accurately weigh 2–5 mg of the compound into an aluminum pan and hermetically seal it with a crimper.

    • Causality: Hermetic sealing prevents sample sublimation or evaporation during heating, which would otherwise manifest as a false endothermic drift on the thermogram[4].

  • Step 3: Thermal Execution under Inert Atmosphere

    • Action: Heat the sample at 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation at elevated temperatures. This ensures the observed endothermic peak strictly represents the physical phase transition (melting) rather than a chemical decomposition[4].

Workflow Visualization

ThermalAnalysis Start 2-Bromo-8-methoxy-[1,2,4] triazolo[1,5-a]pyridine (CAS: 1319067-40-7) Validation System Suitability Testing (Internal Reference Standards) Start->Validation Method Select Thermal Analysis Platform Validation->Method Capillary Automated Capillary Apparatus (Routine QC & Identity) Method->Capillary DSC Differential Scanning Calorimetry (Polymorph & Purity Analysis) Method->DSC Cap_Prep Triturate to fine powder Pack to 2-3 mm height Capillary->Cap_Prep DSC_Prep Weigh 2-5 mg accurately Hermetically seal in Al pan DSC->DSC_Prep Cap_Run Ramp: 1 °C/min Detect optical transmission drop Cap_Prep->Cap_Run DSC_Run Ramp: 10 °C/min under N2 Measure differential heat flow DSC_Prep->DSC_Run Analysis Data Synthesis: Melting Range, Enthalpy (ΔH), Purity Cap_Run->Analysis DSC_Run->Analysis

Workflow for the thermal analysis and validation of triazolopyridine derivatives.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC National Institutes of Health (NIH) URL: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC National Institutes of Health (NIH) URL:[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC National Institutes of Health (NIH) URL: [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point Hinotek URL:[Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. URL: [Link]

  • Melting Point and Dropping Point Guide - Mettler Toledo Mettler Toledo URL: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI MDPI URL:[Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.